2-Bromo-3-methylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUHHEIDLMLJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Methylbenzenesulfonamide and Its Derivatives
Strategic Approaches to Sulfonamide Core Synthesis
The construction of the sulfonamide framework is typically achieved through well-established reactions, with modern advancements focusing on improving efficiency, selectivity, and substrate scope. The synthesis of 2-Bromo-3-methylbenzenesulfonamide involves the careful orchestration of sulfonation, chlorination, and amidation, alongside regioselective installation of the bromo and methyl groups.
Classical and Contemporary Sulfonyl Chloride-Amine Condensation Methods
The most fundamental and widely practiced method for creating the sulfonamide bond is the condensation of a sulfonyl chloride with an amine. This nucleophilic substitution reaction is highly versatile. In the context of this compound, the synthesis would typically involve the reaction of 2-bromo-3-methylbenzenesulfonyl chloride with ammonia (B1221849) or an appropriate amine.
Historically, this reaction is performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. While effective, this method can present challenges in product purification. Contemporary approaches have explored various solvents and bases to optimize reaction conditions. For instance, reactions of benzenesulfonyl chloride with primary and secondary amines have shown unexpectedly high conversions in aqueous media at high pH, with some amines achieving yields of 94-98% in 1.0 M aqueous sodium hydroxide (B78521) researchgate.net. This highlights a move towards more environmentally benign solvent systems.
The core of this method relies on the availability of the requisite sulfonyl chloride, 2-bromo-3-methylbenzenesulfonyl chloride. The synthesis of such precursors often starts from substituted anilines via diazotization followed by a sulfonyl chlorination reaction, a process suitable for industrial scale-up google.comgoogle.com. The general mechanism involves the amine nitrogen acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group youtube.com.
Table 1: Comparison of Classical vs. Contemporary Condensation Methods
| Feature | Classical Method (e.g., Schotten-Baumann) | Contemporary Aqueous Method |
| Solvent | Organic (e.g., Dichloromethane, Acetone) | Water |
| Base | Organic (e.g., Pyridine, Triethylamine) | Inorganic (e.g., Sodium Hydroxide) |
| Yields | Generally good to excellent | Can be excellent (>90%) for specific amines researchgate.net |
| Workup | Often requires extraction and chromatography | Can be simpler, involving filtration |
| Green Chemistry | Lower adherence (organic solvents) | Higher adherence (water as solvent) |
Regioselective Bromination and Methylation Strategies on Benzenesulfonamide (B165840) Precursors
Achieving the specific 2-bromo-3-methyl substitution pattern requires precise control over electrophilic aromatic substitution reactions. The synthesis can proceed via two primary pathways:
Starting with a pre-functionalized benzene (B151609) ring: Utilizing a starting material like 2-bromo-3-methylaniline (B1268886) or 1-bromo-2-methylbenzene, which is then subjected to chlorosulfonation and amidation.
Sequential functionalization of a benzenesulfonamide precursor: Starting with a simpler precursor, such as 3-methylbenzenesulfonamide (B155108) or 2-bromobenzenesulfonamide, and introducing the remaining substituent.
Regioselective bromination is a critical step. The directing effects of the substituents on the aromatic ring govern the position of the incoming bromine atom. A sulfonyl group is deactivating and meta-directing, while a methyl group is activating and ortho-, para-directing. When both are present, their combined influence determines the outcome. Electrophilic aromatic bromination can be achieved using various reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst nih.govnih.gov. The development of mild and highly regioselective brominating agents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), allows for the para-selective bromination of activated aromatic rings under mild conditions, often without a catalyst organic-chemistry.org. While not directly applicable to the 2,3-substitution pattern, these developments showcase the ongoing effort to control regioselectivity in aromatic halogenation nih.govchemistryviews.orgresearchgate.net.
Advanced and Sustainable Synthetic Protocols
In recent years, a significant shift towards sustainable and efficient chemical manufacturing has spurred the adoption of advanced technologies like continuous flow chemistry. These methods offer enhanced safety, better process control, and improved scalability compared to traditional batch processing mdpi.comtechnologynetworks.com.
Continuous Flow Chemistry Applications in Sulfonamide Synthesis
Continuous flow synthesis, or flow chemistry, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors springernature.comnih.gov. This technology is exceptionally well-suited for the synthesis of sulfonamides, as the key reaction steps can be highly exothermic and benefit from the superior heat transfer and precise temperature control offered by flow reactors springernature.comrsc.orgresearchgate.net. The preparation of sulfonyl chlorides, often a hazardous precursor step, has been successfully and safely implemented in continuous flow systems, improving the inherent safety of the process by preventing thermal runaway mdpi.comrsc.org.
The design of a flow reactor is crucial for optimizing a synthetic process. Common designs include tube reactors (coils of tubing) and microreactors (or chip reactors), which offer a high surface-area-to-volume ratio for excellent heat and mass transfer almacgroup.com. For sulfonamide synthesis, a typical setup involves pumping solutions of the sulfonyl chloride and the amine through a T-mixer to ensure rapid mixing, followed by entry into a heated or cooled reactor coil where the reaction proceeds springernature.comresearchgate.net. A back-pressure regulator is often used to allow the system to be heated above the solvent's boiling point, accelerating reaction kinetics safely springernature.com.
Process optimization in flow chemistry is achieved by systematically varying parameters such as temperature, residence time (the time reactants spend in the reactor), reagent concentration, and stoichiometry. Automated systems can perform numerous experiments to quickly identify optimal conditions, leading to higher yields and purity while minimizing waste whiterose.ac.uk. For example, a flow process for sulfonyl chloride synthesis demonstrated a very high space–time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time of just 41 seconds in a small reactor volume (639 μL), showcasing the intensification possible with this technology rsc.org.
Table 2: Key Parameters in Flow Reactor Optimization for Sulfonamide Synthesis
| Parameter | Description | Impact on Reaction |
| Residence Time | The duration reactants spend in the heated/cooled zone of the reactor. | Controls reaction completeness. Shorter times increase throughput. |
| Temperature | The temperature of the reactor coil. | Significantly affects reaction rate (kinetics). |
| Flow Rate | The speed at which reagents are pumped through the system. | Inversely related to residence time. |
| Concentration | The molarity of the reactant solutions. | Influences reaction kinetics and can affect solubility. |
| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled to maximize conversion and minimize side products. |
Flow chemistry is a powerful tool for the rapid synthesis of compound libraries for drug discovery nih.gov. Fully automated flow systems have been developed to generate arrays of sulfonamides. acs.orgnih.govacs.org These platforms can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous, unattended fashion. For instance, a 48-member library of secondary sulfonamides was prepared using an automated two-step flow process, yielding products with purity suitable for direct biological screening without the need for further purification acs.orgnih.gov.
This capability for rapid, automated synthesis is directly applicable to producing derivatives of this compound. By feeding different amines into the flow stream reacting with 2-bromo-3-methylbenzenesulfonyl chloride, a diverse library of N-substituted derivatives can be generated efficiently. The scalability of flow chemistry is another key advantage; a process optimized on a lab scale (grams per hour) can often be scaled up for production (kilograms per hour) by either running the system for longer, using parallel reactors ("numbering-up"), or increasing the reactor dimensions ("sizing-up") technologynetworks.comalmacgroup.comgoogle.com. This makes flow chemistry an attractive technology for both the discovery and manufacturing phases of pharmaceutical development nih.gov.
Electrochemical Synthesis of Sulfonamides
Electrochemical methods offer an environmentally benign route for the synthesis of sulfonamides. Current time information in Pasuruan, ID.nih.govresearchgate.netchemrxiv.orgnih.gov These techniques are driven by electricity, avoiding the need for sacrificial reagents or catalysts. Current time information in Pasuruan, ID.researchgate.netchemrxiv.orgnih.gov A key advantage is the formation of benign byproducts, such as hydrogen gas at the counter electrode. Current time information in Pasuruan, ID.researchgate.netchemrxiv.orgnih.gov Owing to the mild conditions, electrochemical synthesis often displays a broad substrate scope and high functional group compatibility. nih.gov
Oxidative Coupling of Thiol and Amine Precursors
A prominent electrochemical strategy for sulfonamide synthesis is the oxidative coupling of readily available and inexpensive thiols and amines. Current time information in Pasuruan, ID.nih.govresearchgate.netchemrxiv.orgnih.gov This transformation can be carried out rapidly, in some cases within minutes. Current time information in Pasuruan, ID.researchgate.netchemrxiv.org The process typically involves a carbon anode and an iron cathode and is performed in a solvent system like acetonitrile (B52724) and aqueous acid. Current time information in Pasuruan, ID.chemrxiv.org This direct anodic coupling provides an efficient alternative to traditional methods that often require pre-functionalized reagents. chemrxiv.org
Table 1: Representative Conditions for Electrochemical Sulfonamide Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Thiol (2 mmol), Amine (3.0 mmol) | Current time information in Pasuruan, ID.chemrxiv.org |
| Electrolyte | Me4NBF4 (0.2 mmol) | Current time information in Pasuruan, ID.chemrxiv.org |
| Solvent | CH3CN/0.3 M HCl (3:1 v/v) | Current time information in Pasuruan, ID.chemrxiv.org |
| Electrodes | Carbon Anode, Iron Cathode | Current time information in Pasuruan, ID.chemrxiv.org |
Mechanistic Aspects of Electrochemical Sulfonamide Formation
The mechanism of electrochemical sulfonamide formation from thiols and amines involves several key steps. Current time information in Pasuruan, ID.nih.gov Kinetic experiments and cyclic voltammetry studies have elucidated the following proposed pathway: Current time information in Pasuruan, ID.
Disulfide Formation : The process begins with the anodic oxidation of the thiol substrate to form a disulfide intermediate. This is a rapid conversion, often occurring within the first 20 seconds of the reaction. Current time information in Pasuruan, ID.chemrxiv.org Disulfides themselves have been shown to be competent coupling partners in this synthesis. Current time information in Pasuruan, ID.chemrxiv.org
Amine Oxidation : The amine is then oxidized at the anode to generate an aminium radical cation. Current time information in Pasuruan, ID.chemrxiv.orgnih.gov The involvement of radical intermediates is supported by experiments where the addition of radical scavengers like TEMPO completely halts the formation of the sulfonamide. Current time information in Pasuruan, ID.chemrxiv.org
Sulfenamide (B3320178) Formation : The aminium radical intermediate reacts with the disulfide to produce a sulfenamide. Current time information in Pasuruan, ID.chemrxiv.orgnih.gov
Consecutive Oxidations : The sulfenamide undergoes two subsequent oxidation steps, passing through a sulfinamide intermediate, to ultimately yield the final sulfonamide product. Current time information in Pasuruan, ID.nih.gov
Table 2: Key Intermediates in Electrochemical Sulfonamide Formation
| Step | Intermediate Formed | Precursors |
|---|---|---|
| 1 | Disulfide | Thiol |
| 2 | Aminium Radical Cation | Amine |
| 3 | Sulfenamide | Disulfide, Aminium Radical |
| 4 | Sulfinamide | Sulfenamide |
Green Chemistry Principles in Benzenesulfonamide Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In benzenesulfonamide synthesis, these principles are applied to improve efficiency and minimize environmental impact.
Solvent-Free and Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rsc.orgoakwoodchemical.com These benefits include dramatically reduced reaction times, increased product yields, and enhanced selectivity. rsc.org For instance, the synthesis of N-benzenesulfonamide maleimide (B117702) from maleic anhydride (B1165640) and 4-amino-benzenesulfonamide was achieved in just 2 minutes under microwave irradiation, a significant improvement over conventional heating. rsc.org
Solvent-free, or solid-state, reactions represent another key green chemistry approach. By eliminating the solvent, this method reduces waste, cost, and the environmental hazards associated with solvent use and disposal. uwindsor.ca The synthesis of 3,4-dihydropyrimidine-2(1H)-ones/thiones has been successfully demonstrated using N-(phenylsulfonyl)benzenesulfonamide as an organocatalyst in a solvent-free environment, highlighting the efficiency and mild conditions of this technique. uwindsor.ca The combination of microwave irradiation with solvent-free conditions can further enhance the environmental credentials and efficiency of a synthetic procedure. dntb.gov.ua
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' atoms are incorporated into the final desired product. cornell.educhemrxiv.orgnih.gov The goal is to maximize the incorporation of starting materials into the product, thereby minimizing waste at a molecular level. chemrxiv.org An ideal reaction has 100% atom economy, where all reactant atoms are found in the desired product. ias.ac.in
Selective Functionalization and Derivatization Strategies
For a substituted molecule like this compound, several strategies can be employed to selectively introduce new functional groups or build molecular complexity. These strategies can target the aromatic ring or the sulfonamide moiety itself.
One of the most powerful methods for functionalizing the aromatic ring is through palladium-catalyzed cross-coupling reactions. The bromine atom at the C2 position serves as an excellent handle for reactions like the Suzuki-Miyaura cross-coupling. nih.govnih.gov This allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaromatic, alkyl, or alkenyl groups. nih.gov This approach has been successfully used on bromo-naphthalene sulfonamide scaffolds to create diverse chemical libraries. nih.gov
Another key strategy is Directed ortho Metalation (DoM). The sulfonamide group can act as a Directed Metalation Group (DMG), interacting with a strong base like n-butyllithium to direct deprotonation specifically to the adjacent ortho position. organic-chemistry.orgwikipedia.org In this compound, this would selectively occur at the C6 position, creating an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at that specific site. wikipedia.org
The sulfonamide group itself is also a site for derivatization. While many methods focus on creating sulfonamides, there are emerging "late-stage functionalization" strategies that convert the sulfonamide into other useful groups. chemrxiv.orgnih.gov For instance, primary sulfonamides can be converted into sulfonyl radical intermediates via photocatalysis, which can then be used in reactions with alkenes. nih.gov Alternatively, the hydrogen atoms on the sulfonamide nitrogen can be substituted to generate secondary N-substituted sulfonamides, a strategy that can modulate biological activity and isoform selectivity in drug design. nih.gov
Directed ortho-Metalation (DoM) Chemistry of Benzenesulfonamides
Directed ortho-metalation is a potent tool for the functionalization of aromatic rings, allowing for the introduction of electrophiles specifically at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org This strategy overcomes the limitations of classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org
Benzenesulfonamide as a Powerful Directed Metalation Group (DMG)
The sulfonamide functional group is recognized as a highly effective directed metalation group (DMG). nih.govorganic-chemistry.org The heteroatoms within the sulfonamide moiety can coordinate with an organolithium reagent, typically an alkyllithium like n-butyllithium, bringing the base in close proximity to the ortho-proton. wikipedia.orgbaranlab.org This chelation facilitates the deprotonation of the ortho-position, leading to the formation of an aryllithium intermediate. wikipedia.org The strength of the sulfonamide as a DMG allows for efficient metalation even in the presence of other potentially directing groups. nih.gov
The general mechanism involves the coordination of the lithium atom from the organolithium reagent to the oxygen or nitrogen atoms of the sulfonamide group. This coordination acidifies the ortho-protons, making them susceptible to abstraction by the alkyl anion of the organolithium reagent.
| DMG Strength Hierarchy (Selected Groups) | |
| Strong DMGs | -OCONR₂ |
| -SO₂NR₂ | |
| -CONR₂ | |
| -CH₂NR₂ | |
| Moderate DMGs | -OCH₃ |
| -NHCOR | |
| Weak DMGs | -F |
| -Cl |
Regioselective Lithiation and Subsequent Electrophilic Quenching Reactions
The aryllithium species generated through the directed ortho-metalation of benzenesulfonamides is a potent nucleophile that can react with a wide array of electrophiles. This subsequent reaction, known as an electrophilic quench, allows for the introduction of various functional groups at the ortho-position with high regioselectivity. wikipedia.orgnih.gov
The choice of electrophile dictates the nature of the substituent introduced. This process is highly versatile, and the outcome is often dependent on the specific electrophile used in the quenching step. nih.gov For instance, quenching with an alkyl halide would introduce an alkyl group, while quenching with carbon dioxide would lead to a carboxylic acid. The reaction sequence provides a reliable method for the synthesis of ortho-substituted benzenesulfonamide derivatives. nih.gov
Table of Common Electrophiles and Resulting Functional Groups:
| Electrophile | Resulting Functional Group |
| Alkyl Halides (R-X) | Alkyl (-R) |
| Aldehydes/Ketones (R₂C=O) | Hydroxyalkyl (-CR₂(OH)) |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Disulfides (RSSR) | Thioether (-SR) |
| Iodine (I₂) | Iodo (-I) |
| Trimethylsilyl Chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
Applications in the Synthesis of Polysubstituted Aromatics
The directed ortho-metalation of benzenesulfonamides is a cornerstone in the synthesis of complex, polysubstituted aromatic compounds. nih.gov By strategically choosing the starting benzenesulfonamide and the sequence of metalation and electrophilic quenching steps, chemists can build up intricate substitution patterns on the aromatic ring. libretexts.orgpressbooks.pub This methodology is particularly valuable when precise control over the placement of substituents is crucial for the target molecule's properties. fiveable.me
For the synthesis of a compound like this compound, one could envision a strategy starting from 3-methylbenzenesulfonamide. Directed ortho-metalation would lead to lithiation at the 2-position, followed by quenching with a bromine source (e.g., 1,2-dibromoethane) to install the bromo substituent. This approach highlights the power of DoM in accessing specific isomers that might be difficult to obtain through other synthetic routes. libretexts.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex organic molecules, including derivatives of this compound.
Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling
Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, has become a widely used method for the formation of arylamines and related compounds. nih.govrsc.org This reaction allows for the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base. youtube.com In the context of benzenesulfonamides, this methodology can be employed to couple a sulfonamide with an aryl halide. organic-chemistry.orgmit.edu
The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated sulfonamide to the resulting Pd(II) complex. Reductive elimination from this complex then furnishes the desired N-aryl sulfonamide and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the key steps of the catalytic cycle. mit.edu
Nickel-Catalyzed Aryl Halide Coupling Pathways
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods, particularly for the coupling of challenging substrates such as aryl chlorides. x-mol.netresearchgate.net Nickel catalysts can facilitate the C-N cross-coupling of sulfonamides with a broad range of (hetero)aryl halides. princeton.edunih.gov These transformations are often enabled by the use of specific ligands that modulate the reactivity of the nickel center. x-mol.netacs.org
Desulfinative Cross-Coupling Methodologies
Desulfinative cross-coupling has emerged as a powerful strategy in organic synthesis, particularly for forming carbon-carbon bonds. This methodology often serves as a robust alternative to traditional methods like the Suzuki-Miyaura reaction, especially when dealing with heteroaromatic compounds where boronic acids may be unstable and prone to protodeboronation. nih.govdigitellinc.com The core principle of this approach involves the use of sulfinates as nucleophilic coupling partners, which react with (hetero)aryl halides or triflates in the presence of a palladium catalyst. nih.gov
The process typically involves the in situ generation of a sulfinate salt, which then participates in the palladium-catalyzed cycle to extrude sulfur dioxide and form the new C-C bond. digitellinc.com To enhance the practicality and stability of the reagents, latent forms of sulfinates, such as β-ester or β-nitrile sulfones, have been developed. digitellinc.comnih.gov These precursors are stable and can be carried through multiple synthetic steps before generating the reactive sulfinate under the basic conditions of the cross-coupling reaction. digitellinc.comnih.gov
This method is highly valued in medicinal chemistry for its broad scope and functional group tolerance, allowing for the late-stage modification of complex molecules. nih.gov While the primary application is the coupling of a sulfinate with an aryl halide, the strategy can be adapted. For instance, a one-pot, reductant-free method has been developed to couple (hetero)aryl halides with benzyl (B1604629) halides using a sulfinate transfer reagent, showcasing the versatility of desulfinative chemistry in creating medicinally relevant di(hetero)arylmethanes. nih.gov
N-Functionalization Strategies (e.g., N-Alkylation, N-Arylation)
The nitrogen atom of the sulfonamide group is a key site for molecular diversification. N-functionalization strategies, such as N-alkylation and N-arylation, are crucial for modifying the physicochemical and biological properties of sulfonamide-containing compounds.
N-Alkylation
The N-alkylation of sulfonamides introduces aliphatic groups onto the sulfonamide nitrogen. A highly efficient and atom-economical method for this transformation is the manganese-catalyzed "borrowing hydrogen" approach. acs.org This strategy utilizes alcohols as alkylating agents, which are converted to aldehydes in situ. The aldehyde then condenses with the primary sulfonamide to form an N-sulfonylimine, which is subsequently reduced by a manganese hydride species generated in the catalytic cycle. acs.org
This process is facilitated by a well-defined and bench-stable Mn(I) PNP pincer precatalyst. acs.org The reaction typically requires only a catalytic amount of base and one equivalent of the alcohol, proceeding with high efficiency for a diverse range of aryl and alkyl sulfonamides with both benzylic and simple primary aliphatic alcohols. acs.org
Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols acs.org Reaction Conditions: Mn(I) PNP pincer precatalyst (5 mol%), K₂CO₃ (10 mol%), xylenes, 150 °C, 24 h.
| Sulfonamide Substrate | Alcohol | Product | Isolated Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |
| p-Toluenesulfonamide | 1-Butanol | N-Butyl-p-toluenesulfonamide | 91 |
| Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | 88 |
| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 89 |
| 4-Methoxybenzenesulfonamide | 2-Phenylethan-1-ol | N-(2-Phenylethyl)-4-methoxybenzenesulfonamide | 85 |
N-Arylation
N-arylation introduces aromatic or heteroaromatic moieties to the sulfonamide nitrogen, a critical transformation for synthesizing compounds with applications in pharmaceuticals and materials science. Copper-catalyzed cross-coupling reactions are a prominent method for achieving this C-N bond formation. nie.edu.sg
One ligand-free approach utilizes copper(I) iodide (CuI) as the catalyst and cesium carbonate (Cs₂CO₃) as the base to couple sulfonamides with aryl bromides in a solvent like DMF at elevated temperatures. nie.edu.sg This method is effective for a range of substituted aryl bromides, although steric hindrance from ortho-substituents can reduce reaction yields. nie.edu.sg Another effective system involves using KF/Al₂O₃ as the base with a CuI catalyst and an N,N'-dimethylethylenediamine (N,N'-DMEDA) ligand. researchgate.net A general and mild alternative involves the copper(II) acetate-mediated coupling of solid-supported sulfonamides with arylboronic acids at room temperature. nih.gov
Table 2: Copper-Catalyzed N-Arylation of Sulfonamides Representative conditions and yields from various studies.
| Sulfonamide | Arylating Agent | Catalyst System | Base | Product | Yield (%) | Reference |
| p-Toluenesulfonamide | Bromobenzene | CuI (20 mol%) | Cs₂CO₃ | N-Phenyl-p-toluenesulfonamide | 80 | nie.edu.sg |
| Methanesulfonamide | Iodobenzene | CuI (10 mol%), N,N'-DMEDA | KF/Al₂O₃ | N-Phenylmethanesulfonamide | 95 | researchgate.net |
| Benzenesulfonamide | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | N-(4-Methoxyphenyl)benzenesulfonamide | >95 | nih.gov |
| p-Toluenesulfonamide | 2-Methylbromobenzene | CuI (20 mol%) | Cs₂CO₃ | N-(o-tolyl)-p-toluenesulfonamide | 56 | nie.edu.sg |
Sulfur Dioxide Insertion Methodologies
The direct insertion of sulfur dioxide (SO₂) is a powerful method for constructing sulfonyl-containing compounds, including the arylsulfonyl core of this compound. Due to the toxic and gaseous nature of SO₂, this chemistry has been revolutionized by the development of safe, bench-stable SO₂ surrogates. ethernet.edu.etresearchgate.net Among the most common surrogates are DABCO·(SO₂)₂ (DABSO) and potassium metabisulfite (B1197395) (K₂S₂O₅), which release SO₂ under specific reaction conditions. ethernet.edu.etresearchgate.net
Sulfur dioxide insertion reactions can be broadly classified into several categories, including transition-metal catalysis and free-radical processes. ethernet.edu.etresearchgate.net
Transition-Metal Catalysis: In these reactions, an organometallic species, often generated from an aryl halide or equivalent, undergoes insertion of SO₂ to form an arylsulfonyl intermediate, which can then be trapped by a nucleophile (such as an amine) to form the sulfonamide.
Free-Radical Reactions: This approach involves the generation of a radical species (e.g., an aryl radical from an aryldiazonium salt) which then reacts with SO₂ to form a sulfonyl radical. rsc.org This sulfonyl radical can be further trapped to yield the desired product. Photoredox catalysis has also been employed to generate alkylsulfonyl radicals from alkyl radical precursors and SO₂ for the synthesis of sulfones. rsc.org
These methodologies provide efficient and practical routes for the synthesis of sulfonamides and sulfones from readily available starting materials by creating the crucial aryl-sulfur bond. ethernet.edu.et
Mechanistic Investigations of Reactions Involving 2 Bromo 3 Methylbenzenesulfonamide
Elucidation of Reaction Pathways
The elucidation of reaction pathways for 2-bromo-3-methylbenzenesulfonamide involves a detailed examination of both theoretical models and empirical data to map the transformation from reactants to products.
Computational Studies on Reaction Mechanisms
Computational chemistry has become an indispensable tool for exploring the intricate details of reaction mechanisms that are often difficult to access through experimental means alone. acs.org Techniques such as Density Functional Theory (DFT) allow for the modeling of complex reactions, providing a molecular-level understanding of the process. For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational studies can illuminate the entire reaction coordinate.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of the geometric coordinates of its atoms. wayne.edulibretexts.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the lowest energy pathway from reactants to products. wayne.edu This pathway includes stable intermediates, which correspond to valleys (energy minima) on the surface, and transition states, which are saddle points connecting these minima. libretexts.org
For a reaction such as the coupling of this compound, the PES would be calculated by systematically changing key geometric parameters, like bond lengths and angles involved in the C-Br bond activation or C-N bond formation. The resulting surface reveals the most favorable route for the reaction and can uncover alternative pathways or unexpected intermediates. scispace.com In some complex reactions, the pathway may diverge after a single transition state in a phenomenon known as a post-transition state bifurcation, where the shape of the PES, rather than the relative energies of transition states, dictates product selectivity. scispace.com Computational methods can map these surfaces, providing a global view of the reaction's energetic demands. researchgate.netmdpi.com
Transition State Characterization and Activation Energy Determination
The transition state (TS) is the highest energy point along the lowest energy reaction path connecting reactants and products. libretexts.org Its structure represents the fleeting arrangement of atoms at the peak of the energy barrier. Computationally, a transition state is located as a first-order saddle point on the PES, having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org Characterizing the TS geometry provides critical information about which bonds are breaking and forming during the rate-determining step.
The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the transition state. It is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational methods can calculate these energies with high accuracy. For instance, in a proposed Chan-Lam coupling reaction of a sulfenamide (B3320178), DFT calculations revealed that N-arylation was both kinetically and thermodynamically favored over S-arylation, with the deprotonation of the nitrogen atom occurring before the final reductive elimination step. nih.gov Similarly, studies on the sulfonylative Suzuki–Miyaura reaction showed that the reductive elimination of the sulfone product from a transient copper(III) species is expected to be rapid due to a highly favorable activation energy. rsc.org
| Reaction Type (Analogous System) | Computational Method | Calculated Activation Energy (ΔG‡) | Reference |
| N-Arylation of Sulfenamide | DFT | 9.9 kcal/mol (Transmetalation) | nih.gov |
| S-Arylation of Sulfenamide | DFT | 5.0 kcal/mol (Reductive Elimination) | nih.gov |
| Sulfa-Michael Addition | DFT | 2.4 to 13.3 kcal/mol (Intermediate Energy) | acs.org |
| Palladium-Catalyzed Formylation | DFT | 5.4 to 8.3 kcal/mol (Oxidative Addition) | liverpool.ac.uk |
Ab Initio Reaction Pathway Prediction
Ab initio (from first principles) reaction pathway prediction methods aim to discover reaction mechanisms without relying on pre-existing chemical knowledge or empirical rules. acs.orgacs.org These approaches explore the potential energy surface of a chemical system to automatically identify elementary reaction steps, transition states, and intermediates. researchgate.net
Methods like heuristically-aided quantum chemistry (HAQC) combine quantum chemical calculations with simple chemical rules to guide the exploration of the PES, making the search for plausible reaction pathways computationally feasible. acs.org Another approach is the ab initio nanoreactor, which uses molecular dynamics simulations at a quantum mechanical level to observe spontaneous chemical reactions in a simulated environment. researchgate.net For a multifunctional compound like this compound, these predictive tools could be used to explore its reactivity under various conditions, potentially uncovering novel transformations or explaining the formation of observed byproducts in reactions like cross-coupling or substitution.
Experimental Kinetic Studies and Hammett Analysis in Cross-Coupling Reactions
Experimental kinetic studies are fundamental to understanding reaction mechanisms by measuring how reaction rates change in response to variations in reactant concentrations, temperature, and catalyst loading. acs.orgnih.gov For cross-coupling reactions involving this compound, these studies can determine the order of the reaction with respect to the aryl bromide, the coupling partner, and the catalyst, which helps identify the species involved in the rate-determining step.
A powerful tool often used in conjunction with kinetic studies is the Hammett analysis. This method quantifies the effect of substituents on the reactivity of an aromatic ring. The analysis involves measuring the reaction rates for a series of substrates with different substituents (e.g., para-substituted aryl bromides) and plotting the logarithm of their relative rates (log(kX/kH)) against the Hammett substituent constant (σ). The slope of this plot is the reaction constant, rho (ρ).
The value of ρ provides insight into the electronic nature of the transition state:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state.
A negative ρ value indicates that the reaction is favored by electron-donating groups, implying a buildup of positive charge (or a decrease in negative charge) in the transition state.
A small ρ value (close to zero) suggests that the reaction rate is not significantly influenced by substituent electronic effects, which may imply a radical mechanism or that the investigated step is not rate-determining. acs.org
In studies of nickel-catalyzed reductive coupling of aryl bromides, small ρ values between 1.2 and 1.7 were observed, indicating that the oxidative addition of the aryl bromide was not the turnover-frequency determining step. acs.org In contrast, a Hammett analysis of a copper-catalyzed etherification of aryl bromides yielded a positive ρ value of +0.31, consistent with oxidative addition being at least partially rate-limiting. nih.gov A more complex, nonlinear Hammett plot was observed in the palladium-catalyzed formylation of aryl bromides, suggesting a change in the kinetic regime and turnover-limiting sequence depending on whether the substituents were electron-donating or electron-withdrawing. acs.orgnih.gov
| Reaction System | Catalyst | ρ (rho) Value | Mechanistic Implication | Reference |
| Ni-catalyzed Alkylation of Aryl Bromides | Ni(glyme)Cl₂ | 1.2–1.7 | Oxidative addition is not rate-determining | acs.org |
| Pd-catalyzed Formylation of Aryl Bromides | [Pd(PAd₂ⁿBu)₂] | -1.4 (for σp > 0) | Buildup of positive charge in TS for electron-poor substrates | acs.orgnih.gov |
| Cu-catalyzed Etherification of Aryl Bromides | CuI / Ligand L4 | +0.31 | Buildup of negative charge in TS; oxidative addition is partially rate-limiting | nih.gov |
Gas-Phase Fragmentation Mechanisms via Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a powerful analytical technique for structural elucidation that also provides profound insights into the intrinsic reactivity and fragmentation mechanisms of ions in the gas phase. By subjecting a selected ion to collisional activation, one can observe its decomposition pathways, which are governed by the ion's structure and internal energy. For this compound, the fragmentation patterns would differ depending on whether the molecule is analyzed in positive (protonated, [M+H]⁺) or negative (deprotonated, [M-H]⁻) ionization mode.
In negative mode, deprotonated benzenesulfonamides commonly undergo fragmentation characterized by the loss of a neutral sulfur dioxide (SO₂) molecule. nih.govnist.gov For a simple N-phenyl benzenesulfonamide (B165840), this results in the formation of an anilide anion. nih.gov The mechanism for this loss can be intricate, involving the specific transfer of a hydrogen atom from an ortho position of the benzenesulfonamide ring to the charge center. acs.org
However, for N-acyl substituted aromatic sulfonamides, a different and unusual pathway dominates. Instead of SO₂ loss, these compounds undergo a Smiles-type rearrangement where the carbonyl oxygen atom attacks the arylsulfonyl group, leading to the formation of a stable phenoxide ion as the principal product. nist.gov This highlights how the substitution pattern dramatically alters the gas-phase fragmentation mechanism.
In positive ionization mode, protonated sulfonamides exhibit unique behavior. Unlike many even-electron protonated molecules, they often fragment to produce dominant radical cations of the corresponding amine portion. nih.govresearchgate.net The proposed mechanism involves preferential protonation at the sulfonamide nitrogen, followed by the spontaneous dissociation of the S-N bond. This cleavage forms an intermediate ion-neutral complex (e.g., [sulfonyl cation/amine]). Within this complex, an intramolecular charge transfer occurs, generating the observed radical cation of the amine. The efficiency of this charge transfer is correlated with the ionization energy of the amine, being more favorable for amines bearing electron-donating groups. nih.gov
| Precursor Ion (Analogous System) | Ionization Mode | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway | Reference |
| Deprotonated N-phenyl benzenesulfonamide | Negative ESI | 92 | SO₂ (64 Da) | SO₂ elimination to form anilide anion | nih.govacs.org |
| Deprotonated N-benzoyl benzenesulfonamide | Negative ESI | 93 | C₇H₅NO₂S (167 Da) | Smiles-type rearrangement to form phenoxide ion | nist.gov |
| Protonated benzenesulfonamide of aniline (B41778) | Positive ESI | 93 (aniline radical cation) | C₆H₅SO₂ (141 Da) | S-N cleavage, ion-neutral complex, charge transfer | nih.govresearchgate.net |
Collision-Induced Dissociation (CID) Pathways
Collision-induced dissociation (CID) is a powerful mass spectrometry technique used to induce the fragmentation of ions in the gas phase. By colliding ions with neutral gas molecules, kinetic energy is converted into internal energy, leading to the cleavage of chemical bonds. The resulting fragment ions provide a wealth of structural information. In the case of deprotonated this compound, several key fragmentation pathways can be proposed based on the established behavior of related sulfonamides.
Upon activation, the [M-H]⁻ ion of this compound is expected to undergo a series of characteristic fragmentations. A primary and highly significant pathway involves the cleavage of the S-N bond, which is a common fragmentation route for sulfonamides. This can be accompanied or preceded by rearrangements, leading to a variety of product ions.
Another prominent fragmentation pathway is the loss of sulfur dioxide (SO₂), a hallmark of sulfonamide fragmentation. This process often involves significant intramolecular rearrangement, as detailed in the subsequent section. Furthermore, the presence of the bromine and methyl substituents on the benzene (B151609) ring introduces additional fragmentation channels, such as the loss of a bromine radical or methyl radical, although these are generally less favored than the primary fragmentation pathways.
The relative abundance of the fragment ions is dependent on the collision energy applied. At lower energies, rearrangements and the loss of small neutral molecules like SO₂ are often favored. As the collision energy increases, more direct bond cleavages and extensive fragmentation become more prominent.
Table 1: Predicted Major Fragment Ions of Deprotonated this compound in CID
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |
| 248/250 | [M-H-CH₃]⁻ |
| 184/186 | [M-H-SO₂]⁻ |
| 170 | [C₇H₆Br]⁻ |
| 155 | [C₆H₄BrSO₂]⁻ |
| 90 | [C₆H₄CH₃]⁻ |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.
SO₂ Elimination via Intramolecular Rearrangements
The elimination of sulfur dioxide (SO₂) is a signature fragmentation pathway for sulfonamides under CID conditions. This process is not a simple bond cleavage but rather involves complex intramolecular rearrangements. For this compound, the most plausible mechanism for SO₂ loss involves a Smiles-type rearrangement.
In this proposed mechanism for the deprotonated molecule, the nitrogen anion attacks the ipso-carbon of the benzene ring, leading to the formation of a spirocyclic intermediate. This is followed by the cleavage of the C-S bond, resulting in the expulsion of SO₂ and the formation of a substituted anilide anion. The stability of the resulting anilide anion plays a crucial role in driving this rearrangement.
An alternative pathway for SO₂ elimination could involve an initial transfer of a proton from the nitrogen to one of the sulfonyl oxygens, followed by a rearrangement and subsequent loss of SO₂. However, the Smiles rearrangement is generally considered the more dominant mechanism for this class of compounds. The efficiency of this rearrangement and the subsequent SO₂ loss can be influenced by the nature and position of the substituents on the aromatic ring.
Influence of Substituents on Fragmentation Patterns
The fragmentation patterns of benzenesulfonamides are significantly influenced by the nature and position of substituents on the aromatic ring. In this compound, both the bromo and methyl groups exert electronic and steric effects that dictate the preferred fragmentation pathways.
The bromine atom, being an electron-withdrawing group through induction but a resonance donor, can influence the electron density distribution in the aromatic ring and the stability of the resulting fragments. For instance, the bromine atom can help to stabilize a negative charge on the resulting anilide anion formed after SO₂ elimination, potentially making this pathway more favorable.
The methyl group, being an electron-donating group, can also influence the fragmentation. It can affect the site of deprotonation and the stability of carbocations or radical cations if such intermediates are formed. In some substituted sulfonamides, the loss of the substituent itself can be a competing fragmentation pathway. For instance, the loss of a methyl radical (CH₃•) is a possible, though likely minor, fragmentation channel.
Studies on related substituted N-acetylbenzenesulfonamides have shown that electron-withdrawing substituents like bromine can enhance the abundance of certain product ions by stabilizing the resulting negative charge. nist.gov Conversely, electron-donating groups can direct fragmentation towards different pathways. The interplay of the ortho-bromo and meta-methyl substituents in this compound creates a unique electronic environment that finely tunes the branching ratios of the various fragmentation pathways.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Bromo-3-methylbenzenesulfonamide in solution.
One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic region would feature complex multiplets for the three protons on the benzene (B151609) ring. A singlet corresponding to the three protons of the methyl (-CH₃) group would likely appear in the upfield region, typically around 2.4 ppm. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo, methyl, and sulfonamide substituents. The carbon atom attached to the bromine (C-2) would be shifted, as would the carbon attached to the sulfonamide group (C-1). An additional signal would correspond to the methyl group carbon, typically appearing at a high field (around 21-22 ppm).
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | 120 - 145 |
| Methyl (CH₃) | ~2.4 | ~22 |
| Amide (NH₂) | Variable (Broad) | N/A |
Note: These are estimated values based on typical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be instrumental in assigning the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each aromatic carbon that bears a hydrogen atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons (typically 2-4 bonds). It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the C-3 and C-2 carbons of the ring, and from the aromatic protons to the carbon atom bearing the sulfonamide group (C-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This could be used to confirm the substitution pattern by observing correlations between the methyl protons and the adjacent aromatic proton.
The sulfonamide group (-SO₂NH₂) is capable of participating in both intramolecular and intermolecular hydrogen bonds. The chemical shift of the NH protons in the ¹H NMR spectrum is a sensitive probe for these interactions. The position of the NH signal can vary with changes in solvent, temperature, and concentration, which helps distinguish between intramolecular (less affected) and intermolecular (more affected) hydrogen bonding. Advanced techniques can also measure coupling constants between the amide proton and low-abundance isotopes like ¹⁵N to further characterize these bonds.
While specific studies on this compound are not prevalent, dynamic NMR (DNMR) could theoretically be employed to investigate conformational dynamics. This could include studying the rotational barrier around the C-S bond, which could be influenced by the steric bulk of the ortho-substituents (bromine and methyl group). Such studies involve acquiring NMR spectra at various temperatures to observe changes in peak shape, which can be analyzed to determine the energetic barriers of the exchange processes.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The FT-IR and Raman spectra of this compound would be dominated by vibrations from the sulfonamide and substituted benzene moieties.
SO₂ Group: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. The asymmetric stretching (ν_as(SO₂)) band typically appears in the 1300-1370 cm⁻¹ region, while the symmetric stretching (ν_s(SO₂)) band is found in the 1120-1180 cm⁻¹ range.
NH Group: The N-H stretching vibrations of the primary sulfonamide appear in the region of 3200-3400 cm⁻¹. Often, two distinct bands can be observed, corresponding to the asymmetric and symmetric stretching modes of the NH₂ group. The N-H bending (scissoring) vibration is typically found near 1550 cm⁻¹.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Asymmetric & Symmetric Stretch | 3400 - 3200 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| S=O (SO₂) | Asymmetric Stretch | 1370 - 1300 | Strong |
| S=O (SO₂) | Symmetric Stretch | 1180 - 1120 | Strong |
Note: These are typical frequency ranges. The exact position of the bands can be influenced by the molecular environment and physical state of the sample.
Conformational Analysis in Solution and Solid States
The three-dimensional arrangement of this compound is dictated by the rotational freedom around the aryl-sulfur (C-S) and sulfur-nitrogen (S-N) bonds. The study of these conformations, both in the crystalline (solid) state and in solution, is critical for understanding its molecular shape and potential interactions.
In the solid state , the conformation is typically determined using single-crystal X-ray diffraction. For sulfonamides, the crystal packing is heavily influenced by intermolecular hydrogen bonds formed between the sulfonamide's N-H protons and an acceptor atom, often the sulfonyl oxygen or a nitrogen atom on an adjacent molecule. nih.gov These interactions can lock the molecule into a specific, low-energy conformation. The relative orientation of the substituted benzene ring and the sulfonamide group is influenced by steric hindrance from the ortho-bromo and meta-methyl substituents. These groups can restrict rotation around the C-S bond, favoring a conformation that minimizes steric clash. Studies on related flexible sulfonamides have identified various conformations such as syn, anti, and midway orientations, which describe the relative positioning of the aromatic rings. epa.govumich.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org
The primary chromophore in this compound is the substituted benzene ring. bspublications.net A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-visible region. ubbcluj.ro The absorption of UV energy promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy ones (LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org
For this compound, the expected electronic transitions are primarily π → π* transitions associated with the aromatic system. These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital and are typically intense. bspublications.net The presence of the sulfonamide group (-SO₂NH₂) and the bromine atom, both containing non-bonding electrons (n electrons), could also allow for n → π* transitions, though these are generally much weaker.
The specific wavelengths of maximum absorbance (λₘₐₓ) are influenced by the substituents on the benzene ring. The methyl group (-CH₃) is a weak electron-donating group, while the bromo (-Br) and sulfonamide (-SO₂NH₂) groups are electron-withdrawing. These substituents can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths compared to unsubstituted benzene. For a related compound, 4-Amino-3-bromo-benzenesulfonamide, a λₘₐₓ at 270 nm is attributed to the π→π* transition of the aromatic ring.
| Expected λₘₐₓ (nm) | Electronic Transition | Associated Chromophore |
|---|---|---|
| ~260-280 | π → π | Substituted Benzene Ring |
| >300 (weak) | n → π | -SO₂NH₂ group and Br atom |
The electronic structure of the benzene ring is significantly modified by its substituents. The sulfonamide group generally acts as a deactivating, meta-directing group in electrophilic aromatic substitution, which is indicative of its electron-withdrawing nature. This withdrawal of electron density from the ring affects the energy levels of the π orbitals.
The extent of conjugation between the benzene ring and the sulfonamide group influences the HOMO-LUMO energy gap. Although the sulfur atom can act as an insulating bridge, electronic communication can still occur. Theoretical studies, such as those using Density Functional Theory (DFT), can simulate the UV-Vis spectrum and provide insights into the molecular orbitals involved in the electronic transitions, further clarifying the electronic structure and conjugation pathways within the molecule. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. miamioh.edu It also provides structural information through the analysis of fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₇H₈BrNO₂S. The presence of bromine is readily identified by its characteristic isotopic pattern, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. msu.edu
| Molecular Formula | Ion | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| C₇H₈BrNO₂S | [M(⁷⁹Br)]⁺ | 248.9486 |
| [M(⁸¹Br)]⁺ | 250.9466 |
In mass spectrometry, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. For arylsulfonamides, fragmentation pathways are well-studied. researchgate.net
A common and diagnostic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da. nih.govresearchgate.net This rearrangement is often promoted by substituents on the aromatic ring. Other significant fragmentation pathways include the cleavage of the S-N bond and the C-S bond.
| Proposed Fragment Ion | Neutral Loss | Calculated m/z for ⁷⁹Br Isotope | Description of Cleavage |
|---|---|---|---|
| [C₇H₈BrN]⁺ | SO₂ | 184.9867 | Loss of sulfur dioxide via rearrangement. nih.gov |
| [C₇H₆BrSO₂]⁺ | NH₂ | 232.9326 | Cleavage of the S-N bond. |
| [C₇H₆Br]⁺ | SO₂NH₂ | 168.9656 | Cleavage of the C-S bond. |
| [C₆H₅SO₂]⁺ | C₇H₆Br - C₆H₅ | 141.0010 | Formation of benzenesulfonyl cation (less likely due to substitution). |
The analysis of these specific fragment ions and their accurate masses by HRMS provides definitive confirmation of the structure of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a powerful computational method to investigate the structural and electronic properties of molecules. researchgate.net For benzenesulfonamide (B165840) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G+(d,p)), have been instrumental in providing insights that complement experimental data. nih.govacs.org These computational approaches allow for a detailed exploration of the molecule's characteristics at an atomic level.
The initial step in the computational analysis of 2-bromo-3-methylbenzenesulfonamide involves the optimization of its molecular geometry to determine the most stable three-dimensional arrangement of its atoms. This process identifies the global minimum on the potential energy surface. For benzenesulfonamides, theoretical studies have explored their conformational landscapes, revealing the preferred orientations of the sulfonamide group relative to the benzene (B151609) ring. acs.orgresearchgate.net
In the case of this compound, the presence of substituents on the benzene ring will influence the conformational preferences. The rotation around the C-S bond is a key factor, and DFT calculations can predict the energy barriers between different conformers. It is anticipated that two primary conformers exist, characterized by the orientation of the NH2 group relative to the bulky substituents. The relative energies of these conformers would determine their population distribution at a given temperature.
Below is a representative table of optimized geometrical parameters for substituted benzenesulfonamides, which provides an expected range for the bond lengths and angles in this compound.
| Parameter | Representative Bond Length (Å) | Representative Bond Angle (°) |
| C-S | 1.75 - 1.78 | |
| S=O | 1.43 - 1.46 | |
| S-N | 1.63 - 1.68 | |
| C-Br | 1.88 - 1.92 | |
| C-C (aromatic) | 1.38 - 1.41 | |
| O=S=O: 120 - 123 | ||
| C-S-N: 105 - 108 | ||
| C-C-C (aromatic): 118 - 121 | ||
| Note: These values are generalized from computational studies on various substituted benzenesulfonamides and serve as an estimation for this compound. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com
For substituted benzenesulfonamides, the HOMO is typically localized on the substituted phenyl ring, while the LUMO may be distributed over the sulfonamide group and the aromatic ring. The presence of an electron-withdrawing bromine atom and an electron-donating methyl group on the benzene ring of this compound will modulate the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. bohrium.com Computational studies on similar compounds suggest that the HOMO-LUMO gap for this class of molecules falls within a range that indicates good stability. researchgate.netmdpi.com
| Molecular Orbital | Representative Energy Range (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 6.5 |
| Note: These energy values are estimations based on DFT calculations of analogous sulfonamide derivatives. |
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Chemical Softness (S) : The reciprocal of hardness, indicating the ease of electron cloud distortion.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are valuable in predicting how this compound would behave in a chemical reaction. The bromine and methyl substituents will influence these values, fine-tuning the molecule's reactivity profile.
| Reactivity Descriptor | Formula | Representative Value Range |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 - 4.75 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 - 3.25 eV |
| Chemical Softness (S) | 1/η | 0.15 - 0.22 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/2η | 1.9 - 3.5 eV |
| Note: The values are derived from representative HOMO and LUMO energies of similar compounds. |
The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the nucleophilic and electrophilic sites within a molecule. acs.org
For this compound, the MEP map is expected to show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the bromine atom, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the amine group, highlighting their electrophilic character and potential for hydrogen bonding. The methyl group will likely have a near-neutral potential.
Organic molecules with significant charge transfer characteristics are of interest for applications in non-linear optics (NLO). researchgate.net The NLO properties of a molecule can be predicted computationally by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). bohrium.com
For benzenesulfonamide derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. In this compound, the interplay between the bromine and methyl groups, along with the sulfonamide moiety, will determine its NLO response. DFT calculations can provide quantitative estimates of these properties. A large first-order hyperpolarizability value is indicative of a significant NLO response. nih.gov
| NLO Property | Representative Calculated Values (a.u.) |
| Dipole Moment (μ) | 3 - 6 Debye |
| Mean Polarizability (α) | 100 - 150 |
| First-order Hyperpolarizability (β) | 500 - 2000 |
| Note: These values are representative of substituted benzenesulfonamides and provide a theoretical expectation for this compound. |
Electronic Structure Analysis
Quantum Chemical Modeling of Reaction Mechanisms
The synthesis and subsequent reactions of this compound and related molecules are frequently elucidated using quantum chemical modeling. Density Functional Theory (DFT) has emerged as a principal tool for these investigations, offering a balance between computational cost and accuracy. researchgate.netdntb.gov.ua These models are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies, which collectively define the reaction mechanism.
For instance, the synthesis of benzenesulfonamides typically involves the reaction of a substituted benzenesulfonyl chloride with an amine. brieflands.com Quantum chemical modeling can simulate this process to predict the most likely reaction pathway. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the geometries of reactants, intermediates, transition states, and products. researchgate.netdntb.gov.ua This allows for a detailed understanding of the electronic and structural changes occurring throughout the reaction.
Key parameters derived from these models include Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map reveals the electron density distribution, highlighting electrophilic and nucleophilic sites prone to reactive interactions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net While specific DFT studies modeling the reaction mechanism of this compound are not prevalent in the literature, the methodologies are well-established through studies on analogous structures like 4-methyl-N-(naphthalene-1-yl)benzenesulfonamide and other sulfonamide derivatives. researchgate.netresearchgate.net
| Computational Method | Application in Reaction Mechanism Studies | Key Outputs | Common Functionals/Basis Sets |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometries (reactants, transition states, products). researchgate.net | Activation energies, reaction pathway profiles, thermodynamic properties. | B3LYP, WB97XD / 6-31G(d,p), 6-311++G(d,p), cc-pVDZ. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra (UV-Vis). | Excitation energies, oscillator strengths. | B3LYP/6-311++G(d,p) in solvent models. |
| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Assessment of chemical reactivity and kinetic stability. researchgate.net | HOMO-LUMO energy gap, electron distribution in frontier orbitals. | Calculated from DFT results. |
| Molecular Electrostatic Potential (MEP) Analysis | Identification of sites for electrophilic and nucleophilic attack. researchgate.net | 3D map of electron density and charge distribution. | Calculated from DFT results. |
| Natural Bond Orbital (NBO) Analysis | Analysis of intramolecular interactions, charge transfer, and bond stability. researchgate.net | Hyperconjugative interaction energies, charge delocalization patterns. | Performed on DFT optimized structures. |
In Silico Molecular Design Principles for Related Chemical Scaffolds
The benzenesulfonamide scaffold, including substituted variants like the bromo-methylbenzenesulfonamide framework, is a cornerstone in medicinal chemistry and materials science. In silico molecular design principles, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in guiding the development of new functional molecules based on this scaffold. arabjchem.orglifescienceglobal.com These computational approaches aim to build statistically significant models that correlate structural or physicochemical properties of compounds with their biological activity or other desired endpoints. nih.gov
QSAR studies on benzenesulfonamide derivatives have demonstrated the importance of various molecular descriptors in predicting activity. arabjchem.orgnih.gov These can be broadly categorized as topological, electronic, and hydrophobic. For example, studies on N-substituted benzenesulfonamides have shown that topological parameters, such as molecular connectivity indices (e.g., 0χv, 1χv), are crucial for describing antimicrobial activity. arabjchem.orgnih.gov This suggests that the size, shape, and degree of branching of the molecule are key determinants of its function.
Ligand-based and structure-based drug design strategies are commonly employed to develop novel compounds from the benzenesulfonamide scaffold. rsc.org Molecular docking, a key component of structure-based design, is used to predict the binding orientation and affinity of a designed molecule within the active site of a biological target, such as an enzyme. nih.govrsc.org For instance, the design of novel carbonic anhydrase inhibitors often starts with a benzenesulfonamide core, which is known to bind to the zinc ion in the enzyme's active site. rsc.orgtandfonline.com In silico design then focuses on modifying substituents on the benzene ring and the sulfonamide nitrogen to enhance binding affinity and selectivity for a specific enzyme isoform. nih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are also run concurrently to ensure that the designed molecules possess favorable pharmacokinetic properties. nih.gov These principles allow for the rational design of new molecules with potentially improved potency and reduced side effects. rsc.org
| Design Principle / Method | Objective | Key Molecular Descriptors/Considerations | Application Example |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity. arabjchem.orgnih.gov | Topological indices, electronic properties (e.g., electrostatic potential), hydrophobicity (e.g., LogP). arabjchem.orgnih.gov | Predicting antimicrobial activity of N-substituted benzenesulfonamides. arabjchem.orgnih.gov |
| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups responsible for biological activity. | Hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, ionic groups. | Identifying features common to active benzenesulfonamide-based enzyme inhibitors. |
| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. nih.gov | Binding energy (scoring functions), intermolecular interactions (H-bonds, van der Waals). | Docking of novel benzenesulfonamide derivatives into the active site of carbonic anhydrase IX. rsc.org |
| Fragment-Based Drug Design (FBDD) | To build lead compounds by linking small molecular fragments that bind to the target. | Fragment binding efficiency, structural vectors for fragment growth. | Growing new inhibitors from a core benzenesulfonamide fragment. rsc.org |
| ADMET Prediction | To computationally evaluate the pharmacokinetic and toxicity profiles of new compounds. nih.gov | Lipinski's Rule of Five, solubility, permeability, metabolic stability. | Assessing the drug-likeness of newly designed benzenesulfonamide derivatives. nih.gov |
In-Depth Analysis of this compound Reveals Data Scarcity
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific data, precluding a detailed analysis of its solid-state characteristics and intermolecular interactions. Despite extensive searches of chemical databases and the scientific literature, no specific crystallographic data, such as single-crystal X-ray diffraction studies, have been found for this particular molecule.
The initial aim was to construct a comprehensive article detailing the hydrogen bonding networks, crystal engineering, and potential polymorphism of this compound. This would have involved an in-depth look at its molecular packing, the nature of its intra- and intermolecular hydrogen bonds, and the influence of its bromo and methyl substituents on its solid-state architecture. However, the absence of primary research and crystallographic information for this exact compound makes such an analysis impossible at this time.
While general principles of hydrogen bonding and crystal packing in substituted benzenesulfonamides are well-documented, applying these generalities to this compound without specific experimental data would be purely speculative and would not meet the required standards of scientific accuracy. Studies on isomeric and related compounds, such as other bromo-methylbenzenesulfonamide derivatives, highlight the importance of substituent position on crystal packing and hydrogen bond motifs. These studies show that benzenesulfonamides commonly form hydrogen-bonded dimers or catemers (chains) via the sulfonamide group (N-H···O=S). The presence and position of the bromine atom and methyl group would be expected to further influence these interactions through steric effects and weak C-H···O or C-H···π interactions, potentially leading to unique supramolecular assemblies.
Furthermore, the possibility of polymorphism—the existence of multiple crystalline forms—is a known phenomenon in sulfonamides. Different polymorphs can exhibit distinct physical properties, and their formation is often influenced by crystallization conditions. An investigation into the polymorphism of this compound would require screening for different crystalline forms and their characterization, data which is currently unavailable.
Intermolecular Interactions and Solid State Characteristics
X-ray Crystallography for Molecular and Crystal Structure Determination
The definitive three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles of 2-Bromo-3-methylbenzenesulfonamide in the solid state has not been determined by single-crystal X-ray diffraction. This powerful analytical method would provide precise insights into the molecular conformation and how the molecules pack together to form the crystal lattice. Key information, such as the crystal system, space group, unit cell dimensions, and the arrangement of molecules through intermolecular forces, remains unknown.
Crystallographic data for related sulfonamide structures often reveal the formation of hydrogen-bonded dimers or chains via the sulfonamide N-H and O atoms. The presence of a bromine atom in this compound suggests the possibility of halogen bonding (Br···O or Br···N interactions), which can significantly influence the supramolecular architecture. Furthermore, π-π stacking interactions between the benzene (B151609) rings could also play a role in the crystal packing. However, without a determined crystal structure, these potential interactions remain speculative for this specific compound.
Should the crystallographic data for this compound become available, a detailed analysis would be possible, leading to a deeper understanding of its solid-state chemistry and physical properties.
Synthetic Applications As Building Blocks in Organic Synthesis
Utilization of 2-Bromo-3-methylbenzenesulfonamide as a Versatile Synthetic Intermediate
This compound serves as a crucial starting material in multi-step synthetic sequences. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govyoutube.comgoogle.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents at the 2-position of the benzene (B151609) ring.
One of the most powerful of these methods is the Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound in the presence of a palladium catalyst. nih.gov While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides suggests its potential for creating complex biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. nih.gov
Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netnih.govturkjps.org This reaction would allow for the introduction of various amino groups at the 2-position of the this compound core, leading to the synthesis of a diverse array of substituted aniline (B41778) derivatives. These derivatives are often key components in medicinal chemistry. researchgate.netnih.gov
The sulfonamide group itself also offers a handle for further functionalization. The nitrogen atom of the sulfonamide can undergo N-alkylation reactions, allowing for the introduction of various alkyl or aralkyl groups. turkjps.orgrsc.orgacs.orgnih.gov
Construction of Complex Molecular Architectures via Derivatization
The derivatization of this compound through the reactions mentioned above opens the door to the construction of intricate and functionally diverse molecules. For instance, a sequence involving a Suzuki coupling to introduce a new aryl group, followed by N-alkylation of the sulfonamide, could rapidly generate a library of complex molecules for biological screening.
The following table illustrates potential derivatization reactions of this compound based on established synthetic methodologies for analogous compounds.
| Reaction Type | Reactant | Potential Product Structure | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-3-methylbenzenesulfonamide | Formation of biaryl structures, common in pharmaceuticals. |
| Buchwald-Hartwig Amination | Primary or secondary amine | 2-(Amino)-3-methylbenzenesulfonamide | Introduction of diverse amino functionalities. |
| N-Alkylation | Alkyl halide | N-Alkyl-2-bromo-3-methylbenzenesulfonamide | Modification of the sulfonamide group to tune properties. turkjps.orgrsc.orgacs.orgnih.gov |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-3-methylbenzenesulfonamide | Introduction of alkyne moieties for further transformations. |
Applications in Heterocyclic Synthesis
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. sciencepublishinggroup.com Sulfonamide derivatives are known precursors for the synthesis of various heterocyclic systems. ekb.egresearchgate.nettandfonline.com
One prominent application is in the synthesis of triazoles, a class of five-membered heterocyclic compounds. researchgate.nettandfonline.comscholaris.cafigshare.comnih.gov The synthesis of sulfonamide-linked 1,2,3-triazoles can be achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. tandfonline.comfigshare.com While direct examples with this compound are not prevalent in the literature, a plausible synthetic route could involve the conversion of the bromo-substituent to an azide (B81097), followed by reaction with a terminal alkyne, or vice-versa. The resulting triazole-containing sulfonamides are of interest for their potential biological activities. researchgate.nettandfonline.comfigshare.com
Furthermore, substituted benzenesulfonamides can be used in the synthesis of other heterocycles such as pyrimidines. eurjchem.comrsc.orgbrieflands.com The reactivity of the functional groups on this compound could be harnessed to construct pyrimidine (B1678525) rings, which are core structures in many biologically active compounds, including a number of established drugs.
The following table outlines potential applications in heterocyclic synthesis.
| Heterocycle | General Synthetic Strategy | Potential Role of this compound | | :--- | :--- | :--- | :--- | | 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition | As a precursor to either the azide or alkyne component. researchgate.nettandfonline.comscholaris.cafigshare.comnih.gov | | Pyrimidines | Condensation reactions of amidines with 1,3-dicarbonyl compounds or their equivalents | As a building block to be incorporated into the final pyrimidine structure. eurjchem.comrsc.orgbrieflands.com | | Benzothiazoles | Condensation of 2-aminothiophenols with various reagents | The amino group that could be introduced via Buchwald-Hartwig amination could participate in such condensations. acs.org |
Development of Chiral Auxiliaries and Ligands Based on Sulfonamide Scaffolds
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. acs.org Sulfonamide-based structures are known to be effective chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govnih.govresearchgate.netnih.govrsc.orgchemrxiv.orgcore.ac.uk
While the development of chiral auxiliaries directly from this compound is not widely reported, its structure provides a template for such development. For instance, the sulfonamide nitrogen could be functionalized with a chiral group, or the aryl backbone could be further modified to create a rigid, sterically defined environment. Such chiral sulfonamides can be used to induce diastereoselectivity in reactions involving a prochiral substrate. nih.govnih.govchemrxiv.org After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recycled. acs.org
The design of chiral ligands for asymmetric catalysis is another area where sulfonamide scaffolds have proven useful. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalyzed reaction. The functional groups on this compound could be elaborated to create novel phosphine (B1218219), amine, or other coordinating groups, leading to the development of new chiral ligands for a range of metal-catalyzed processes.
An exploration of the future research avenues for the chemical compound this compound reveals significant potential for advancements in synthetic chemistry, mechanistic understanding, and the application of cutting-edge computational tools. This article delves into prospective research directions, focusing on the development of novel synthetic pathways, in-depth mechanistic studies, the integration of artificial intelligence, and the exploration of new derivatization chemistries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-3-methylbenzenesulfonamide with high purity?
- Methodological Answer : Start with 3-methylbenzenesulfonyl chloride as the precursor. Perform bromination at the ortho position using electrophilic substitution with Br₂ in the presence of FeBr₃ as a catalyst. Subsequent amidation can be achieved by reacting the intermediate with aqueous ammonia under controlled pH (8–9) to avoid over-bromination. Purification via recrystallization from ethanol/water mixtures (1:3 ratio) yields >95% purity. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 4:1) and confirm structure via H NMR (δ 7.8–7.5 ppm for aromatic protons, δ 2.4 ppm for methyl group) .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation of a saturated DMSO solution at 4°C. Use SHELXL for refinement, leveraging its robust handling of heavy atoms like bromine. Key parameters: space group , Z = 4, and refinement residuals . Validate hydrogen bonding between sulfonamide groups (N–H···O=S) and halogen interactions (C–Br···π) to confirm packing stability .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm) to quantify impurities (<2%). Thermal stability can be assessed via TGA/DSC (decomposition onset >200°C). For hygroscopicity, use dynamic vapor sorption (DVS) at 25°C; <0.5% mass change at 80% RH indicates low moisture sensitivity .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and bromine substituents influence sulfonamide reactivity?
- Methodological Answer : The methyl group at C3 induces steric hindrance, slowing nucleophilic attacks at the sulfonamide group. Bromine’s electron-withdrawing effect enhances the electrophilicity of the sulfonyl sulfur, increasing reactivity in SNAr reactions. Computational studies (DFT, B3LYP/6-31G*) show a 15% reduction in activation energy for sulfonamide deprotonation compared to non-brominated analogs. Validate experimentally via kinetic studies using NaH/DMF for deprotonation .
Q. What strategies resolve contradictions in reported crystallographic data for brominated sulfonamides?
- Methodological Answer : Discrepancies in unit cell parameters often arise from polymorphism or solvent inclusion. Perform parallel crystallization trials with solvents of varying polarity (e.g., DMSO vs. chloroform). Use SHELXD for phase determination and OLEX2 for structure validation. Cross-reference with Cambridge Structural Database (CSD) entries (e.g., refcode BROMSUL01) to identify outliers .
Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?
- Methodological Answer : For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. The bromine substituent directs cross-coupling to the para position relative to the sulfonamide group. Monitor regioselectivity via C NMR (distinct C-Br coupling constants at ~105 ppm). Yield improvements (up to 85%) are achievable using microwave-assisted synthesis (100 W, 10 min) .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) during bromination to prevent side reactions.
- Crystallography : Address twinning issues in SHELXL with TWIN/BASF commands for high values (>0.1) .
- Safety : Handle brominated compounds in fume hoods; LC-MS monitoring is advised to detect trace toxic byproducts (e.g., dibenzofurans) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
